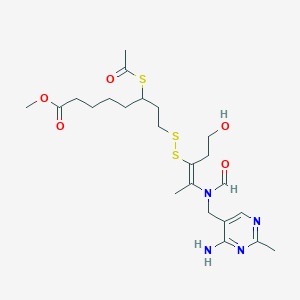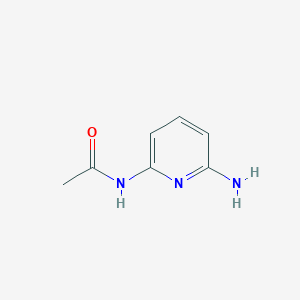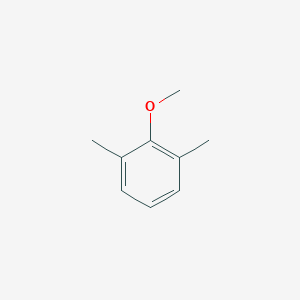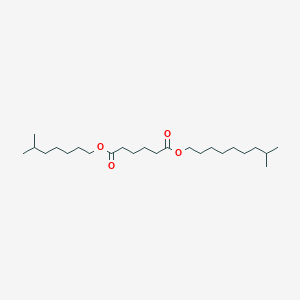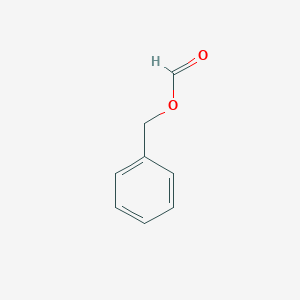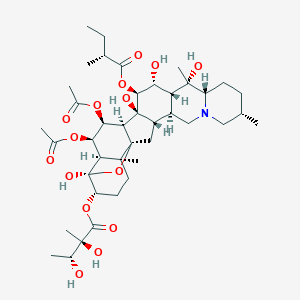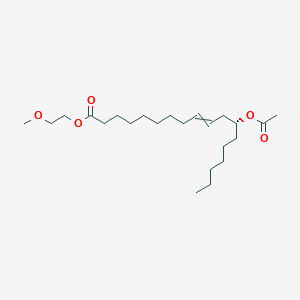
2-Methoxyethyl acetyl ricinoleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethyl acetyl ricinoleate is a chemical compound that is derived from ricinoleic acid, which is a fatty acid found in castor oil. It is a colorless liquid with a molecular weight of 348.49 g/mol and a boiling point of 272 °C. This compound has gained attention in the scientific community due to its potential use in various fields such as cosmetics, pharmaceuticals, and agriculture.
Mecanismo De Acción
The mechanism of action of 2-Methoxyethyl acetyl ricinoleate is not fully understood. However, it is believed to exert its effects by modulating various cellular signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which is a nuclear receptor involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory and analgesic properties. It has also been found to improve skin hydration and reduce transepidermal water loss. In hair care products, it has been found to improve hair strength and reduce hair breakage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Methoxyethyl acetyl ricinoleate in lab experiments is its low toxicity and high biocompatibility. It is also readily available and relatively inexpensive. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems.
Direcciones Futuras
There are several future directions for the study of 2-Methoxyethyl acetyl ricinoleate. One area of research could be the development of novel drug delivery systems using this compound. Another area of research could be the study of its effects on different cellular signaling pathways to better understand its mechanism of action. Additionally, further studies could be conducted to assess its potential use as a plant growth regulator and biopesticide.
Métodos De Síntesis
The synthesis of 2-Methoxyethyl acetyl ricinoleate can be achieved through the reaction of ricinoleic acid with acetic anhydride and methoxyethanol in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of the acetyl ester of ricinoleic acid, which is then further reacted with methoxyethanol to form this compound.
Aplicaciones Científicas De Investigación
2-Methoxyethyl acetyl ricinoleate has been extensively studied for its potential use in various fields. In the pharmaceutical industry, it has been found to have anti-inflammatory and analgesic properties. It has also been studied for its potential use as a drug delivery agent due to its ability to penetrate the skin and mucous membranes.
In the cosmetic industry, it has been found to have moisturizing and emollient properties, making it a popular ingredient in skincare products. It has also been studied for its potential use in hair care products due to its ability to improve hair strength and reduce hair breakage.
In the agricultural industry, it has been studied for its potential use as a plant growth regulator and as a biopesticide due to its ability to inhibit the growth of certain plant pathogens.
Propiedades
Número CAS |
140-05-6 |
|---|---|
Fórmula molecular |
C23H42O5 |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
2-methoxyethyl (Z,12R)-12-acetyloxyoctadec-9-enoate |
InChI |
InChI=1S/C23H42O5/c1-4-5-6-13-16-22(28-21(2)24)17-14-11-9-7-8-10-12-15-18-23(25)27-20-19-26-3/h11,14,22H,4-10,12-13,15-20H2,1-3H3/b14-11-/t22-/m1/s1 |
Clave InChI |
BJJRVZBBFAXWGR-JOCHJYFZSA-N |
SMILES isomérico |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCOC)OC(=O)C |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCCOC)OC(=O)C |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCC(=O)OCCOC)OC(=O)C |
Otros números CAS |
140-05-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




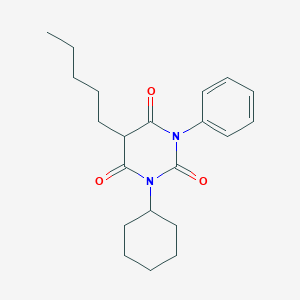

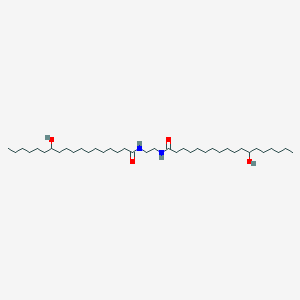
![[4,4'-Bi-7H-benz[de]anthracene]-7,7'-dione](/img/structure/B89878.png)
